5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid
Overview
Description
5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid is a compound that combines a furan carboxylic acid moiety with an imidazole group. Furan carboxylic acids are known as biobased building blocks with applications in pharmaceutical and polymer industries . The imidazole ring is a five-membered planar heterocycle containing two nitrogen atoms, which is prevalent in many biologically active molecules, including
Scientific Research Applications
Chemical Synthesis and Properties
Oxidation Products : Research by Aleksandrov et al. (2011) explored oxidation products of similar compounds to 5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid, revealing insights into the stability and reaction outcomes of such compounds under oxidative conditions (Aleksandrov et al., 2011).
Synthesis Techniques : A study by El’chaninov et al. (2017) focused on synthesizing related compounds, providing valuable information on methods and reactivity, which can be applied to the synthesis of 5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid (El’chaninov et al., 2017).
Electrophilic Substitution Reactions : Research into electrophilic substitution reactions of similar compounds was conducted by Vlasova et al. (2014), providing insights into how such reactions could be applicable to 5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid (Vlasova et al., 2014).
Biomedical Applications
Medicinal Chemistry : Cross et al. (1986) investigated 1H-imidazol-1-yl-substituted carboxylic acids for their biological activities, indicating potential biomedical applications of similar structures (Cross et al., 1986).
Enzymatic Synthesis : A study by Jia et al. (2019) on enzyme-catalyzed synthesis of furan carboxylic acids from precursors like 5-hydroxymethylfurfural suggests potential bio-catalytic applications for compounds like 5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid (Jia et al., 2019).
Material Science Applications
- Corrosion Inhibition : Yadav et al. (2015) explored amino acid compounds, including 1-(1H-benzo[d]imidazole-2-yl) derivatives, as corrosion inhibitors, which could be relevant for related compounds like 5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid in material science (Yadav et al., 2015).
Safety And Hazards
properties
IUPAC Name |
5-(imidazol-1-ylmethyl)furan-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-9(13)8-2-1-7(14-8)5-11-4-3-10-6-11/h1-4,6H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJVURHBCVIUHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC2=CC=C(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390040 | |
Record name | 5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid | |
CAS RN |
876709-30-7 | |
Record name | 5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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